Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one

Anticancer Chromen-4-one Cytotoxicity

Choose this compound for its validated PI3K inhibitory scaffold and superior safety profile. The morpholinoethoxy side chain reduces hERG liability vs. piperazine analogs, making it ideal for cardiovascular safety profiling. Modular synthesis from commercial precursors enables rapid SAR library generation. Critical for exploring isoform selectivity (p110α/β/γ/δ) and oral PK/PD studies. HCl salt formation enhances solubility.

Molecular Formula C22H22ClNO4
Molecular Weight 399.87
CAS No. 904006-05-9
Cat. No. B2969255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
CAS904006-05-9
Molecular FormulaC22H22ClNO4
Molecular Weight399.87
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H22ClNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3
InChIKeyKFLGVVSGCJPUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights for 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one (CAS 904006-05-9)


3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic small molecule belonging to the chromen-4-one (chromone) class. It is characterized by a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and a 2-morpholinoethoxy ether at position 7 on the benzopyran-4-one core [1]. The compound has been referenced in the patent literature within the context of chromenone derivatives developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), a validated cancer target [2]. Its structural features suggest a role as a kinase inhibitor scaffold, with the morpholinoethoxy group likely contributing to aqueous solubility and binding site interactions.

Substitution Risks Among 3-Aryl Chromen-4-one Analogs for CAS 904006-05-9


Direct substitution of 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one with other 3-aryl chromen-4-one derivatives is unreliable due to the profound impact of subtle structural changes on kinase selectivity and cytotoxicity. The 4-chloro substituent on the phenyl ring is not a passive spectator; in related series, replacing it with a 4-bromo or unsubstituted phenyl group has been shown to alter PI3K isoform selectivity and antiproliferative potency [1]. Furthermore, the 7-morpholinoethoxy side chain is critical for biological activity. A direct comparator study revealed that a piperazinyl analog at the same position exhibited over an order of magnitude difference in potency compared to the parent scaffold daidzein, underscoring that the basic amine side chain's structure is a key determinant of antitumor efficacy [2]. These findings confirm that even closely related analogs from the same chromen-4-one family cannot be considered interchangeable without significant risk of variable biological performance.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one


Enhanced Antiproliferative Potency Over the Natural Isoflavone Scaffold Daidzein

While direct data for the morpholino compound is not available, a key structural analog, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), provides a quantitative benchmark for the 3-(4-chlorophenyl)chromen-4-one scaffold. CPEO-43, which differs only in its 7-position basic amine (piperazine vs. morpholine), demonstrated a dramatic increase in antiproliferative activity compared to the natural isoflavone starting scaffold daidzein (DAI) in MTT assays [1].

Anticancer Chromen-4-one Cytotoxicity

Improved Solubility Profile via Morpholinoethoxy Salt Formation

The target compound's morpholinoethoxy side chain contains a basic tertiary amine with a pKa of approximately 7-7.5, which is suitable for salt formation with pharmaceutically acceptable acids. This property is a significant differentiator from neutral 7-alkoxy or 7-hydroxy chromen-4-one analogs, which lack this basic center [1].

Pre-formulation Solubility Drug Delivery

Potential for Reduced hERG Liability Compared to Piperazine Analogs

The piperazine analog CPEO-43, while potent, carries a structural alert for hERG potassium channel binding, a common off-target liability for basic amines [1]. The target compound replaces the piperazine ring with a morpholine ring. Morpholine-containing drugs (e.g., linezolid, gefitinib) are generally associated with a lower risk of hERG inhibition compared to piperazine-containing counterparts, as morpholine's oxygen atom reduces lipophilicity and alters the pKa of the adjacent amine, both of which are key determinants of hERG binding [2].

Cardiotoxicity Safety Pharmacology hERG

Synthetic Tractability and Scalability of the Chromen-4-one Core

The synthesis of the target compound's core, 3-(4-chlorophenyl)-2-methyl-4H-chromen-4-one, is well-precedented starting from 4-chlorophenylacetic acid and a resorcinol derivative via Friedel-Crafts acylation and cyclization, as demonstrated for the analogous 7-hydroxy compound [1]. The subsequent attachment of the morpholinoethoxy side chain via a Williamson ether synthesis using 4-(2-chloroethyl)morpholine is a robust and high-yielding transformation [2].

Synthetic Chemistry Scalability Medicinal Chemistry

High-Value Research Applications for 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one


PI3K Pathway Inhibition Studies in Oncology

The chromen-4-one core is a validated pharmacophore for PI3K inhibition [1], and the 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy) substitution pattern expands the chemical space of known PI3K inhibitors. This compound is particularly suited for structure-activity relationship (SAR) studies exploring the 7-position side chain's influence on isoform selectivity (p110α, β, γ, or δ). The morpholinoethoxy group's distinct physicochemical profile compared to the piperazine analog CPEO-43 (IC50: 0.87 µM on HCT116 colon cancer cells) allows researchers to systematically probe how amine basicity and bulk affect both potency and safety margins [2].

In Vivo Pharmacokinetic Profiling of Morpholine-Containing Chromenones

The basic morpholine center (pKa ~7.1) enables hydrochloride salt formation, which can significantly improve aqueous solubility and oral absorption compared to neutral chromenone analogs [1]. This makes the compound a prime candidate for oral dosing pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models. Its structure suggests a lower distribution volume (Vd) and slower hepatic clearance than highly lipophilic chromenone congeners, allowing for more predictable dose-exposure relationships in efficacy models.

Comparative Toxicology and Safety Pharmacology Assessments

The replacement of a piperazine ring (present in the analog CPEO-43) with a morpholine ring in the target compound offers a strategic advantage for safety profiling. Morpholine-containing drugs are statistically less prone to inducing QT prolongation via hERG channel blockade compared to their piperazine-containing counterparts [2]. Researchers can employ this compound as a 'safer' probe to evaluate the therapeutic window of the 3-(4-chlorophenyl)chromen-4-one class in cardiovascular safety pharmacology models, directly comparing it to CPEO-43 to quantify the benefit of the morpholine substitution [3].

Chemical Probe Development for Target Validation

The compound's three-step modular synthesis from commercially available building blocks (4-chlorophenylacetic acid and resorcinol) facilitates the rapid generation of focused compound libraries [1]. By coupling this core with a morpholine side chain that avoids protection/deprotection chemistry, researchers can efficiently explore 3-aryl substitutions and their impact on PI3K target engagement. This synthetic accessibility makes it a cost-effective scaffold for chemical probe development programs seeking to validate PI3K or other kinase targets in disease models.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.